Chiral Purity: Defined (R)-Enantiomer vs. Racemic Mixture
The key differentiator for (R)-5-Acetoxy-1-chlorohexane is its defined stereochemistry. It is supplied as a single enantiomer with a typical purity of ≥98% . This is in direct contrast to a racemic mixture, which contains a 50:50 ratio of (R)- and (S)-enantiomers and would result in a maximum enantiomeric excess (ee) of 0% in any subsequent asymmetric transformation.
| Evidence Dimension | Enantiomeric Purity |
|---|---|
| Target Compound Data | ≥98% (R)-enantiomer |
| Comparator Or Baseline | Racemic 5-Acetoxy-1-chlorohexane (50% R, 50% S) |
| Quantified Difference | The target compound provides a >96% enantiomeric excess of the desired (R)-enantiomer over the racemate baseline. |
| Conditions | Vendor Certificate of Analysis (CoA) specifications. |
Why This Matters
For procurement, specifying the (R)-enantiomer is essential; using the racemate would introduce an equal amount of the undesired enantiomer, severely compromising or invalidating any downstream asymmetric synthesis.
